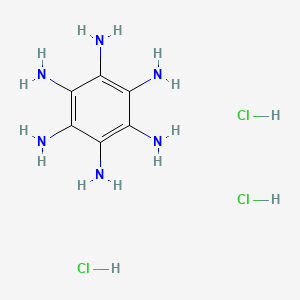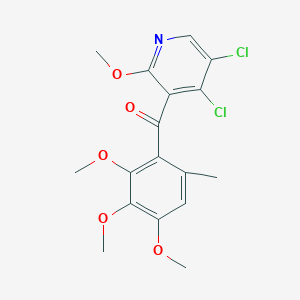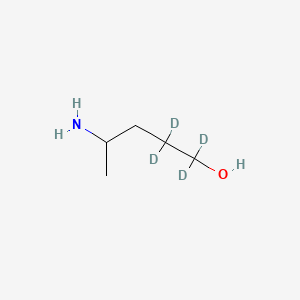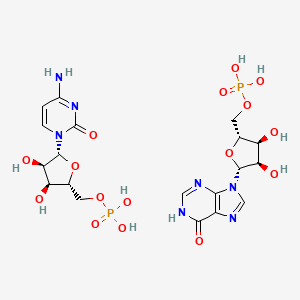
Acide Minodronique-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minodronic Acid-d4, also known as Minodronic Acid-d4, is a useful research compound. Its molecular formula is C₉H₈D₄N₂O₇P₂ and its molecular weight is 326.17. The purity is usually 95%.
BenchChem offers high-quality Minodronic Acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Minodronic Acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de l'ostéoporose
L'acide minodronique-d4, également connu sous le nom d'hydrate d'acide minodronique, est un bisphosphonate qui a été développé et approuvé pour la première fois pour le traitement de l'ostéoporose au Japon {svg_1}. Il est très efficace pour inhiber la résorption osseuse, étant 1000 fois plus efficace que l'acide étidronique et 10 à 100 fois plus efficace que l'acide alendronique {svg_2}. Des essais cliniques ont montré des augmentations significatives de la densité osseuse de la colonne lombaire et de l'articulation de la hanche 1 à 2 ans après l'administration {svg_3}.
Prévention des fractures
L'this compound s'est avéré efficace pour prévenir les fractures. Des études ont montré une diminution du taux d'incidence des nouvelles fractures vertébrales et non vertébrales après son administration {svg_4}.
Amélioration de la densité osseuse
L'this compound est connu pour améliorer la densité osseuse. Il a été observé qu'il augmentait considérablement la densité osseuse de la colonne lombaire et de l'articulation de la hanche 1 à 2 ans après l'administration {svg_5}.
Régulation du métabolisme osseux
L'this compound a été trouvé pour diminuer tous les marqueurs du métabolisme osseux, y compris le télopeptide N lié à la collagène de type 1 urinaire, la déoxypyridinoline libre urinaire, la phosphatase alcaline osseuse sérique et l'ostéocalcine sérique {svg_6}.
Contrôle de la qualité dans la fabrication de médicaments
Dans le processus de recherche et de préparation des matières premières, les impuretés intermédiaires clés et les impuretés de dégradation de l'this compound ont un impact important sur le contrôle de la qualité du médicament {svg_7}.
Identification et caractérisation des impuretés
L'this compound est utilisé dans l'identification et la caractérisation des impuretés dans la fabrication de médicaments. Une méthode de chromatographie liquide haute performance (HPLC) a été développée et validée pour la détermination quantitative de l'this compound et de ses impuretés associées {svg_8}.
Mécanisme D'action
Target of Action
Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, Minodronic Acid-d4 also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .
Mode of Action
Minodronic Acid-d4 inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, Minodronic Acid-d4 may contribute to the analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by Minodronic Acid-d4 is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, Minodronic Acid-d4 disrupts the function of osteoclasts, leading to a decrease in bone resorption .
Pharmacokinetics
It is known that bisphosphonates, the class of drugs to which minodronic acid-d4 belongs, are taken into the bone where they bind to hydroxyapatite
Result of Action
The primary result of Minodronic Acid-d4’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, Minodronic Acid-d4’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .
Action Environment
The action of Minodronic Acid-d4 is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .
Safety and Hazards
Minodronic Acid-d4 is toxic and can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .
Relevant Papers One relevant paper titled “A review of minodronic acid hydrate for the treatment of osteoporosis” discusses that Minodronic Acid hydrate is a bisphosphonate used to treat osteoporosis and it inhibits recombinant human FPP synthase activity with similar potency as zoledronic acid .
Analyse Biochimique
Biochemical Properties
Minodronic Acid-d4 interacts with various biomolecules, primarily enzymes involved in bone metabolism. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase activity . This enzyme plays a crucial role in the mevalonate pathway, which is essential for the prenylation of small GTPases. The inhibition of this enzyme by Minodronic Acid-d4 leads to the prevention of osteoclast-mediated bone resorption .
Cellular Effects
Minodronic Acid-d4 has significant effects on various types of cells, particularly osteoclasts. It binds to hydroxyapatite crystals found in the bone matrix, inhibiting osteoclast activity . This results in a decrease in bone resorption and an increase in bone mineral density .
Molecular Mechanism
The molecular mechanism of Minodronic Acid-d4 involves its binding to hydroxyapatite crystals in the bone matrix, which are then internalized by osteoclasts as they attempt to digest bone tissue . This process inhibits the activity of osteoclasts, thereby reducing bone resorption .
Temporal Effects in Laboratory Settings
In laboratory settings, Minodronic Acid-d4 has shown to increase lumbar-spine and hip-joint bone density 1-2 years after administration . All markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin, were decreased .
Metabolic Pathways
Minodronic Acid-d4 is involved in the mevalonate pathway, where it inhibits the enzyme farnesyl pyrophosphate synthase . This inhibition disrupts the prenylation of small GTPases, which are crucial for the function of osteoclasts .
Transport and Distribution
Minodronic Acid-d4 is known to bind to hydroxyapatite crystals in the bone matrix This suggests that its distribution within cells and tissues is closely associated with the locations of these crystals
Subcellular Localization
The subcellular localization of Minodronic Acid-d4 is primarily at the bone matrix, where it binds to hydroxyapatite crystals . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Minodronic Acid-d4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated formaldehyde (CD2O)", "Deuterated ethylamine (C2D5NH2)", "Deuterated phosphorous acid (H3PO3-d4)", "Deuterated sulfuric acid (H2SO4-d2)", "Deuterated hydrochloric acid (HCl-d)", "Deuterated sodium hydroxide (NaOD)" ], "Reaction": [ "Step 1: Condensation of deuterated formaldehyde and deuterated ethylamine to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine", "Step 2: Reduction of the above intermediate with deuterated phosphorous acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-oxide", "Step 3: Treatment of the above intermediate with deuterated sulfuric acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonic acid", "Step 4: Conversion of the above intermediate to N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonamide by reaction with deuterated hydrochloric acid and deuterated sodium hydroxide", "Step 5: Final deuterium exchange reaction to obtain Minodronic Acid-d4" ] } | |
Numéro CAS |
1807367-80-1 |
Formule moléculaire |
C₉H₈D₄N₂O₇P₂ |
Poids moléculaire |
326.17 |
Synonymes |
(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)

